

# A Comparative Guide to Experimental and Predicted Vibrational Frequencies of Indigo

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This guide provides an objective comparison of experimentally measured and computationally predicted vibrational frequencies of the organic dye indigo. The data presented is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of spectroscopic techniques and computational chemistry for molecular characterization.

## **Data Presentation: Vibrational Frequencies of Indigo**

The following table summarizes the experimental and theoretically calculated vibrational frequencies for indigo. The experimental data is derived from Fourier Transform Infrared (FTIR) and Raman spectroscopy, while the predicted data is based on Density Functional Theory (DFT) calculations using the B3LYP functional with a 6-311G(d,p) basis set.[1][2] All calculated wavenumbers have been scaled by a factor of 0.967 to correct for theoretical errors.[3]

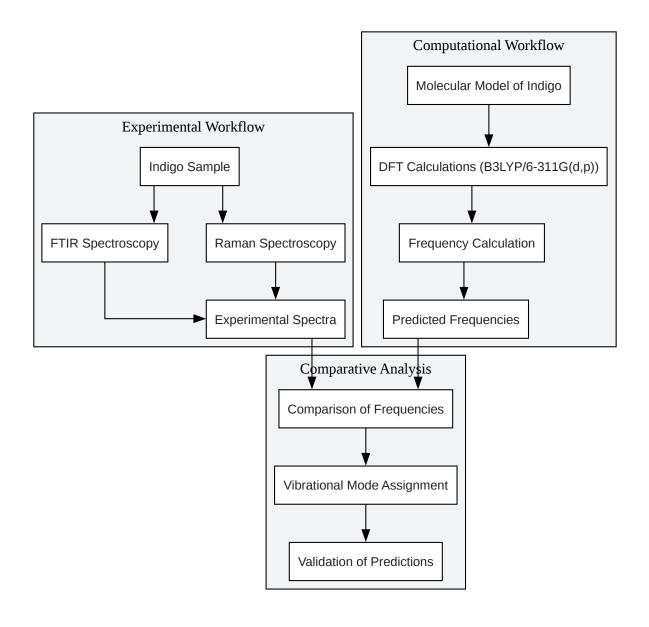


| Vibrational Mode<br>Assignment | Experimental FTIR (cm <sup>-1</sup> ) | Experimental<br>Raman (cm <sup>-1</sup> ) | Predicted (DFT)<br>(cm <sup>-1</sup> ) |
|--------------------------------|---------------------------------------|---|--|
| N-H stretch                    | 3436                                  | -   | 3437 (cis), 3533<br>(trans)            |
| C-H aromatic stretch           | 3060                                  | -   | 3042 (cis), 3105<br>(trans)            |
| C=O stretch                    | 1627                                  | -   | 1726 (cis), 1730<br>(trans)            |
| C=C stretch                    | 1587                                  | 1572                                      | 1570 (cis), 1620<br>(trans)            |
| Ring C-C stretch               | 1482, 1465                            | 1479, 1460                                | -                                      |
| N-H in-plane bend              | -                                     | -   | 1450 (cis), 1487<br>(trans)            |
| C-H in-plane bend              | 1250, 1180, 1080,<br>1025             | -   | 1262, 1169, 1074,<br>1070 (cis)        |
| C-N and C-C stretch            | 960                                   | -   | 883 (cis), 933 (trans)                 |
| N-H out-of-plane bend          | 880                                   | -   | 852 (cis), 857 (trans)                 |

## **Experimental and Computational Protocols**

A general workflow for comparing experimental and predicted vibrational frequencies is outlined below. This process involves experimental measurements, computational modeling, and comparative analysis.





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A flowchart illustrating the comparison of experimental and predicted vibrational frequencies.

## **Experimental Protocols**



Fourier Transform Infrared (FTIR) Spectroscopy: A commercially available solid sample of indigo (99% purity) was used without further purification.[2] The FTIR analysis was performed using a Thermo Scientific Nicolet 460plus Spectrophotometer at room temperature. The spectra were recorded in the spectral range of 500–4000 cm<sup>-1</sup>.[2]

Raman Spectroscopy: Raman spectra were obtained in the range of 100–1800 cm<sup>-1</sup> due to interference from the sample's own fluorescence.[1] For some measurements, a FT-Raman Spectrometer (Nicolet, Model NXR 9650) equipped with a cw Nd:YAG laser (1064 nm) and a liquid nitrogen-cooled germanium detector was used.[4]

## **Computational Protocols**

Density Functional Theory (DFT) Calculations: The computational analysis was performed using the Gaussian 09W program package.[2] The molecular geometry of both cis and trans isomers of indigo was optimized, and the harmonic vibrational frequencies were calculated using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set.[1][2] The visualization of the structure and simulation of the vibrational spectra were carried out using GaussView 5.[2] No constraints were applied to the geometry during optimization. The harmonic vibrational frequencies were calculated analytically by taking the second-order derivative of the energy at the same level of theory.[2]

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